molecular formula C11H17BrN2O2 B11782575 Ethyl2-bromo-1-butyl-4-methyl-1H-imidazole-5-carboxylate

Ethyl2-bromo-1-butyl-4-methyl-1H-imidazole-5-carboxylate

Cat. No.: B11782575
M. Wt: 289.17 g/mol
InChI Key: JXVDUPHKIGSCPV-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-1-butyl-4-methyl-1H-imidazole-5-carboxylate is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl ester group, a bromine atom, a butyl chain, and a methyl group attached to the imidazole ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-bromo-1-butyl-4-methyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-1-butyl-4-methylimidazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography and crystallization may also be employed .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-1-butyl-4-methyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include azido, thio, and alkoxy derivatives.

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced imidazole derivatives.

    Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 2-bromo-1-butyl-4-methyl-1H-imidazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-bromo-1-butyl-4-methyl-1H-imidazole-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the imidazole ring are key functional groups that contribute to its reactivity and interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-bromo-1-isobutyl-4-methyl-1H-imidazole-5-carboxylate
  • Ethyl 2-chloro-1-butyl-4-methyl-1H-imidazole-5-carboxylate
  • Ethyl 2-bromo-1-butyl-4-ethyl-1H-imidazole-5-carboxylate

Uniqueness

Ethyl 2-bromo-1-butyl-4-methyl-1H-imidazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C11H17BrN2O2

Molecular Weight

289.17 g/mol

IUPAC Name

ethyl 2-bromo-3-butyl-5-methylimidazole-4-carboxylate

InChI

InChI=1S/C11H17BrN2O2/c1-4-6-7-14-9(10(15)16-5-2)8(3)13-11(14)12/h4-7H2,1-3H3

InChI Key

JXVDUPHKIGSCPV-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(N=C1Br)C)C(=O)OCC

Origin of Product

United States

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